molecular formula C14H13BrN2O B8163163 3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide

3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide

Cat. No.: B8163163
M. Wt: 305.17 g/mol
InChI Key: BHPQIHAEOCIHGN-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a pyridin-4-yl group at the 5-position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide typically involves the following steps:

    N-Ethylation: The ethylation of the nitrogen atom can be performed using ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) in the presence of a base such as potassium carbonate (K2CO3).

    Pyridin-4-yl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    N-Ethylation: Ethyl iodide (C2H5I), ethyl bromide (C2H5Br), potassium carbonate (K2CO3)

    Coupling Reactions: Pyridin-4-yl boronic acid, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it suitable for designing molecules with specific biological activities.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridin-4-yl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methyl-5-(pyridin-4-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromo-N-ethyl-4-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the 3-position instead of the 4-position.

    3-Chloro-N-ethyl-5-(pyridin-4-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-N-ethyl-5-(pyridin-4-yl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom at the 3-position, the ethyl group at the nitrogen atom, and the pyridin-4-yl group at the 5-position confer distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-N-ethyl-5-pyridin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-2-17-14(18)12-7-11(8-13(15)9-12)10-3-5-16-6-4-10/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPQIHAEOCIHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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